Molecular Weight and Sulfonamide Substituent Differentiation vs. VU0531245 (CAS 1396749-92-0)
The target compound (CAS 1421533-06-3) bears an ethylsulfonyl group on the azetidine nitrogen, whereas the most structurally proximal SLACK-active analog, VU0531245 (CAS 1396749-92-0), carries a 2-ethoxyphenylsulfonyl substituent. This substituent difference results in a molecular weight reduction of 92.10 g/mol (299.36 vs. 391.46) and the elimination of the 2-ethoxyphenyl aromatic ring, yielding substantially different physicochemical properties [1]. In the SLACK inhibitor SAR series, the ethylsulfonyl region (Region 2) was systematically modified to probe steric and electronic requirements; VU0531245 itself displayed an IC₅₀ of 2.1 μM in a thallium flux assay in HEK-293 cells stably expressing wild-type human SLACK [1].
| Evidence Dimension | Molecular weight and sulfonamide substituent identity |
|---|---|
| Target Compound Data | MW = 299.36 g/mol; azetidine N-substituent = ethylsulfonyl (–SO₂CH₂CH₃); molecular formula = C₁₁H₁₃N₃O₃S₂ |
| Comparator Or Baseline | VU0531245 (CAS 1396749-92-0): MW = 391.46 g/mol; azetidine N-substituent = 2-ethoxyphenylsulfonyl (–SO₂–C₆H₄–OCH₂CH₃); molecular formula = C₁₇H₁₇N₃O₄S₂ |
| Quantified Difference | ΔMW = –92.10 g/mol (–23.5% reduction); loss of one aromatic ring and one oxygen atom; C₁₁H₁₃ vs. C₁₇H₁₇ core formula difference |
| Conditions | Structural comparison based on IUPAC nomenclature, CAS registry data, and published SAR characterization of the SLACK inhibitor series [1] |
Why This Matters
The ~23% lower molecular weight and removal of the lipophilic 2-ethoxyphenyl ring predict improved ligand efficiency metrics and altered ADME properties, making CAS 1421533-06-3 a more fragment-like or early lead-like starting point compared to the development candidate VU0531245.
- [1] Qunies AM, Spitznagel BD, Du Y, Weaver CD, Emmitte KA. Design, synthesis, and biological evaluation of a novel series of 1,2,4-oxadiazole inhibitors of SLACK potassium channels: Identification of in vitro tool VU0935685. Bioorg Med Chem. 2023;95:117487. doi:10.1016/j.bmc.2023.117487. View Source
